molecular formula C18H17ClFN3O2 B4673553 N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4673553
M. Wt: 361.8 g/mol
InChI Key: GVPDWKAMFIMLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is an intracellular kinase that plays a critical role in the signaling pathways of multiple cytokines, including interleukins 12, 23, and 27. BMS-986165 has been developed as a potential treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide works by inhibiting the activity of the TYK2 enzyme. TYK2 plays a critical role in the signaling pathways of multiple cytokines, including interleukins 12, 23, and 27. By inhibiting TYK2, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide reduces the production of pro-inflammatory cytokines and dampens the immune response.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines in preclinical models of autoimmune diseases. In addition, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce inflammation and improve disease symptoms in these models. These findings suggest that N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has the potential to be an effective treatment for autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is that it has been extensively studied in preclinical models of autoimmune diseases. This means that there is a large body of data on the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in these models. However, one limitation of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is that it has not yet been tested in clinical trials in humans. This means that the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in humans is not yet known.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide. One direction is to test the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in clinical trials in humans. Another direction is to investigate the potential of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus. In addition, further research is needed to understand the long-term effects of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide on the immune system.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide was found to reduce the levels of pro-inflammatory cytokines and improve skin inflammation. In a mouse model of inflammatory bowel disease, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide was found to reduce inflammation and improve disease symptoms. These preclinical studies suggest that N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has the potential to be an effective treatment for autoimmune diseases.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-14-3-6-16(21-11-14)22-17(24)12-7-9-23(10-8-12)18(25)13-1-4-15(20)5-2-13/h1-6,11-12H,7-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDWKAMFIMLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.